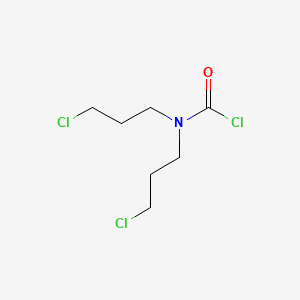

Bis(3-chloropropyl)carbamyl chloride

Description

Properties

CAS No. |

97883-95-9 |

|---|---|

Molecular Formula |

C7H12Cl3NO |

Molecular Weight |

232.5 g/mol |

IUPAC Name |

N,N-bis(3-chloropropyl)carbamoyl chloride |

InChI |

InChI=1S/C7H12Cl3NO/c8-3-1-5-11(7(10)12)6-2-4-9/h1-6H2 |

InChI Key |

VGLSVPKAFHYIKI-UHFFFAOYSA-N |

Canonical SMILES |

C(CN(CCCCl)C(=O)Cl)CCl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

Phosgene reacts with the amine in a two-step process:

- Formation of a carbamic acid chloride intermediate via nucleophilic attack of the amine on phosgene.

- Elimination of HCl, facilitated by a tertiary amine base (e.g., triethylamine or pyridine).

- Reactants : Bis(3-chloropropyl)amine (1.0 mol), phosgene (1.1 mol), triethylamine (2.2 mol).

- Conditions : Anhydrous dichloromethane, 0–5°C, 4–6 hours.

- Yield : 78–85% after vacuum distillation.

Industrial Adaptations

Large-scale production often substitutes phosgene with safer alternatives like triphosgene (bis(trichloromethyl) carbonate, BTC). Triphosgene decomposes controllably to release phosgene in situ, reducing handling risks.

Thionyl Chloride (SOCl₂) Method

Thionyl chloride provides an alternative chlorination pathway, particularly useful for converting bis(3-chloropropyl)carbamic acid derivatives.

Procedure

- Precursor Synthesis : Bis(3-chloropropyl)carbamic acid is prepared via hydrolysis of the corresponding isocyanate.

- Chlorination : The carbamic acid reacts with SOCl₂ under reflux:

| Parameter | Value |

|---|---|

| Molar Ratio (Acid:SOCl₂) | 1:2.5 |

| Solvent | Toluene |

| Temperature | 80°C, 3 hours |

| Yield | 72–76% |

Advantages

- Avoids phosgene handling.

- Compatible with moisture-sensitive substrates.

Triphosgene (BTC) as a Phosgene Substitute

BTC’s crystalline solid form and controlled decomposition make it preferable for laboratory-scale synthesis.

Mechanistic Pathway

BTC decomposes in the presence of nucleophiles (e.g., amines) to generate phosgene:

$$ \text{C(OCCl₃)₂O + 3 RNH₂ → 3 COCl₂ + 6 HCl + byproducts} $$

- Reactants : Bis(3-chloropropyl)amine (1.0 mol), BTC (0.33 mol).

- Solvent : Tetrahydrofuran (THF).

- Additives : 2,6-Lutidine (2.2 mol) to scavenge HCl.

- Yield : 81% with >98% purity (GC-MS).

From 3-Chloropropyl Isocyanate

This two-step method first synthesizes the isocyanate intermediate, followed by chlorination.

Step 1: Isocyanate Formation

3-Chloropropyl isocyanate is prepared via Curtius rearrangement or phosgenation of 3-chloropropylamine.

Step 2: Chlorination

The isocyanate reacts with excess thionyl chloride:

$$ \text{RNCO + 2 SOCl₂ → RNC(O)Cl + SO₂ + HCl} $$

Key Data :

- Temperature : 50–60°C.

- Reaction Time : 6 hours.

- Yield : 68–70%.

Comparative Analysis of Methods

The table below evaluates critical parameters across synthesis routes:

| Method | Yield (%) | Purity (%) | Safety Considerations | Scalability |

|---|---|---|---|---|

| Phosgene | 78–85 | 95–98 | High toxicity, requires strict containment | Industrial |

| Thionyl Chloride | 72–76 | 90–93 | SO₂ emissions, corrosive | Lab-scale |

| Triphosgene (BTC) | 80–82 | 98–99 | Low volatility, controlled release | Lab to pilot plant |

| Isocyanate Route | 68–70 | 88–90 | Intermediate toxicity | Specialized applications |

Challenges and Optimization Strategies

- Purity Issues : Byproducts like trimers or N-chloro derivatives form at elevated temperatures. Mitigated by maintaining reaction temperatures below 60°C.

- Solvent Selection : Polar aprotic solvents (e.g., THF) improve BTC decomposition efficiency versus non-polar alternatives.

- Catalysis : Lewis acids (e.g., ZnCl₂) accelerate chlorination but risk over-reaction.

Emerging Techniques

Recent advances include:

Chemical Reactions Analysis

Types of Reactions: Bis(3-chloropropyl)carbamyl chloride undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atoms in the 3-chloropropyl groups can be replaced by nucleophiles such as amines, alcohols, or thiols.

Hydrolysis: The compound can be hydrolyzed to form bis(3-chloropropyl)carbamic acid and hydrochloric acid.

Condensation: It can react with amines to form urea derivatives.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Hydrolysis: The reaction with water or aqueous bases like sodium hydroxide can be performed at room temperature.

Condensation: Amines such as aniline or benzylamine are used, and the reaction is often conducted in the presence of a base like triethylamine.

Major Products:

Nucleophilic substitution: Products include azides, thiocyanates, or substituted amines.

Hydrolysis: The major product is bis(3-chloropropyl)carbamic acid.

Condensation: Urea derivatives are formed.

Scientific Research Applications

Bis(3-chloropropyl)carbamyl chloride has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.

Medicine: It serves as a precursor in the development of drugs and therapeutic agents.

Industry: The compound is utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of bis(3-chloropropyl)carbamyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Reactivity Differences

- This compound: The carbamyl chloride group (-NCOCl) enables nucleophilic acyl substitution, reacting readily with amines, alcohols, and thiols. The dual 3-chloropropyl groups introduce steric hindrance but enhance lipophilicity, favoring reactions in non-polar media .

- tert-Butyl (3-chloropropyl)carbamate : The tert-butyl carbamate group (-OCONH-tBu) is hydrolytically stable, requiring strong acids or bases for deprotection. Its single 3-chloropropyl group reduces steric effects compared to the bis-substituted analog, enhancing solubility in polar solvents .

- Carborane Derivatives (e.g., 1,2-Bis(3-chloropropyl)-closo-carborane) : While structurally distinct (boron cage core), the addition of 3-chloropropyl groups elongates the cage C-C bond (1.672 Å in bis-substituted carboranes) due to steric strain, as observed in X-ray studies (). However, the inert carborane core limits reactivity, contrasting sharply with the electrophilic carbamyl chloride .

Structural Insights from Carborane Studies

Although carboranes () differ in core structure, their substitution patterns offer indirect insights:

- Increasing 3-chloropropyl substituents elongate bond lengths (e.g., 1.628 Å → 1.672 Å in carboranes), suggesting steric effects that may parallel strain in carbamyl chlorides .

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–80°C | Maximizes rate |

| Reaction Time | 6–8 hours | Reduces side products |

| Solvent Purity | Anhydrous, HPLC-grade | Prevents hydrolysis |

Basic Research Question: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies chlorine substitution patterns and carbamyl group integration (e.g., δ 3.6–4.0 ppm for CH₂-Cl protons) .

- FT-IR: Peaks at ~1700 cm⁻¹ confirm the carbonyl (C=O) stretch of the carbamyl group.

- Elemental Analysis: Validate molecular formula (e.g., C₇H₁₂Cl₂NO) with ≤1% deviation .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ or [M-Cl]⁺ fragments.

Basic Research Question: What are the recommended handling and storage protocols to ensure compound stability?

Answer:

- Storage: Keep in sealed containers under inert gas (N₂/Ar) at –20°C to prevent moisture absorption .

- Handling: Use glove boxes or fume hoods with PPE (nitrile gloves, lab coat, safety goggles) to avoid dermal/ocular exposure .

- Decomposition Risks: Avoid prolonged exposure to heat (>100°C) or strong bases to prevent hydrolysis to 3-chloropropylamine and CO₂ .

Advanced Research Question: How can computational methods (e.g., DFT) elucidate the reaction mechanism of this compound in nucleophilic substitutions?

Answer:

- Mechanistic Studies: Use density functional theory (DFT) to model transition states and activation energies for carbamyl chloride reactions. For example, calculate the energy barrier for amine nucleophiles attacking the carbonyl carbon.

- Kinetic Analysis: Monitor reaction progress via in situ IR or HPLC to validate computational predictions .

- Data Interpretation: Compare experimental rate constants (k) with DFT-derived values to refine mechanistic models.

Advanced Research Question: How does thermal stability vary under different experimental conditions, and what decomposition products form?

Answer:

- Thermogravimetric Analysis (TGA): this compound shows 5% mass loss at 120°C, indicating onset of decomposition .

- GC-MS Analysis of Decomposition Products: Detect 3-chloropropyl isocyanate (m/z 121) and HCl gas under oxidative conditions.

- Mitigation Strategies: Conduct reactions below 100°C and exclude moisture to suppress degradation .

Q. Table 2: Thermal Stability Profile

| Condition | Decomposition Onset | Major Products |

|---|---|---|

| Dry N₂, 120°C | 5% mass loss | 3-chloropropyl isocyanate |

| Humid Air, 80°C | Immediate hydrolysis | CO₂, 3-chloropropylamine |

Advanced Research Question: What advanced analytical methodologies resolve contradictions in reported physicochemical properties (e.g., solubility, reactivity)?

Answer:

- Contradiction Example: Discrepancies in solubility (polar vs. nonpolar solvents) may arise from impurities or hydration states.

- Resolution Strategies:

Advanced Research Question: How can researchers design experiments to probe the electrophilic reactivity of this compound in complex matrices?

Answer:

- Competitive Reactivity Assays: Introduce competing electrophiles (e.g., acyl chlorides) and quantify product ratios via LC-MS.

- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated vs. protiated solvents to identify rate-limiting steps.

- Matrix Complexity: Simulate biological or environmental matrices by adding proteins/salts and monitor reactivity via ¹H NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.